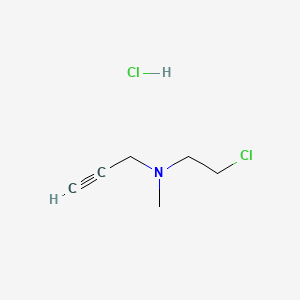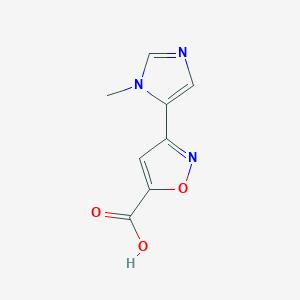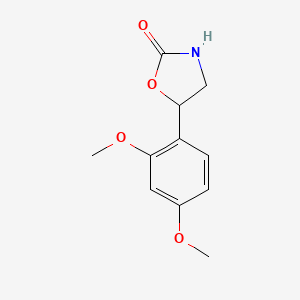![molecular formula C13H13BrO B13594800 6-(4-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B13594800.png)
6-(4-Bromophenyl)spiro[3.3]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Bromophenyl)spiro[33]heptan-2-one is an organic compound with the molecular formula C13H13BrO It is characterized by a spirocyclic structure, where a bromophenyl group is attached to a heptanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)spiro[3.3]heptan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and cycloheptanone.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-bromobenzaldehyde and cycloheptanone in the presence of a base, such as sodium hydroxide.
Cyclization: The intermediate undergoes cyclization to form the spirocyclic structure. This step may require specific reaction conditions, such as elevated temperatures and the use of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification methods to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
6-(4-Bromophenyl)spiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
6-(4-Bromophenyl)spiro[3.3]heptan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(4-Bromophenyl)spiro[3.3]heptan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure may confer unique binding properties, enhancing its efficacy in certain applications.
類似化合物との比較
Similar Compounds
- 6-(4-Chlorophenyl)spiro[3.3]heptan-2-one
- 6-(4-Fluorophenyl)spiro[3.3]heptan-2-one
- 6-(4-Methylphenyl)spiro[3.3]heptan-2-one
Uniqueness
6-(4-Bromophenyl)spiro[3.3]heptan-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, affecting the compound’s physical and chemical properties. This uniqueness makes it a valuable compound for specific research applications where halogen interactions are of interest.
特性
分子式 |
C13H13BrO |
|---|---|
分子量 |
265.14 g/mol |
IUPAC名 |
6-(4-bromophenyl)spiro[3.3]heptan-2-one |
InChI |
InChI=1S/C13H13BrO/c14-11-3-1-9(2-4-11)10-5-13(6-10)7-12(15)8-13/h1-4,10H,5-8H2 |
InChIキー |
REAROMGOTZXKEX-UHFFFAOYSA-N |
正規SMILES |
C1C(CC12CC(=O)C2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate](/img/structure/B13594717.png)







![Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B13594754.png)
![1-Propanone, 2-amino-1-[1,1-biphenyl]-4-yl-](/img/structure/B13594766.png)




